(3-Methyloxolan-2-YL)methanesulfonyl chloride
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Overview
Description
(3-Methyloxolan-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . It is also known by its IUPAC name, (2S,3R)-3-methyltetrahydrofuran-2-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxolan-2-YL)methanesulfonyl chloride typically involves the reaction of (3-Methyloxolan-2-YL)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxolan-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (3-Methyloxolan-2-YL)methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
(3-Methyloxolan-2-YL)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyloxolan-2-YL)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog with a similar reactivity profile but lacking the oxolane ring.
(2-Chloroethyl)methanesulfonyl Chloride: Contains a chloroethyl group instead of the oxolane ring.
(2-Methyloxolan-2-YL)methanesulfonyl Chloride: Similar structure but with a different substitution pattern on the oxolane ring.
Uniqueness
(3-Methyloxolan-2-YL)methanesulfonyl chloride is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties to the compound. This makes it a valuable reagent in organic synthesis for the preparation of complex molecules with specific functional groups .
Properties
Molecular Formula |
C6H11ClO3S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
(3-methyloxolan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
WEAYCXRZZIOPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC1CS(=O)(=O)Cl |
Origin of Product |
United States |
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